(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one (3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18184270
InChI: InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9-,20-10+
SMILES:
Molecular Formula: C27H33NO7
Molecular Weight: 483.6 g/mol

(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one

CAS No.:

Cat. No.: VC18184270

Molecular Formula: C27H33NO7

Molecular Weight: 483.6 g/mol

* For research use only. Not for human or veterinary use.

(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one -

Specification

Molecular Formula C27H33NO7
Molecular Weight 483.6 g/mol
IUPAC Name (3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one
Standard InChI InChI=1S/C27H33NO7/c1-8-28-15-19(9-17-11-21(30-2)26(34-6)22(12-17)31-3)25(29)20(16-28)10-18-13-23(32-4)27(35-7)24(14-18)33-5/h9-14H,8,15-16H2,1-7H3/b19-9-,20-10+
Standard InChI Key IOFNKUXFKVPLPF-KFSYKRRRSA-N
Isomeric SMILES CCN1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C1
Canonical SMILES CCN1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1

Introduction

(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound belongs to the class of piperidinones, characterized by a piperidine ring with a ketone functional group, and is further distinguished by the presence of multiple aromatic trimethoxyphenyl groups.

Synthesis and Characterization

The synthesis of (3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one involves several key steps, requiring careful control of reaction conditions such as temperature, time, and solvent to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.

Potential Applications

This compound is of interest in medicinal chemistry due to its potential applications in drug development. Further research is needed to elucidate its precise mechanism of action, including binding affinity studies and biological assays.

Comparison with Similar Compounds

Other compounds with similar structures, such as 1-Ethyl-3,5-bis(3,4,5-trimethoxybenzylidene)piperidin-4-one (CAS No. 343307-76-6), share similar chemical properties but differ in their specific functional groups and molecular weights . For instance, (E)-1,3-bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one is another compound with trimethoxyphenyl groups, but it lacks the piperidine core .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator